Ergostanol

Description

Properties

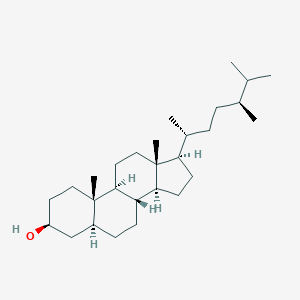

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H50O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h18-26,29H,7-17H2,1-6H3/t19-,20+,21-,22-,23-,24+,25-,26-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYTXMNEANMLMU-OZEQXKMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6538-02-9 | |

| Record name | Ergostanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006538029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ERGOSTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A17PU7ED98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Role of ergostanol in fungal cell membrane

An In-depth Technical Guide on the Role of Sterols in the Fungal Cell Membrane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sterols are indispensable components of eukaryotic cell membranes, playing critical roles in maintaining structural integrity, regulating fluidity, and modulating the function of membrane-bound proteins. In fungi, the predominant sterol is ergosterol (B1671047), which serves functions analogous to cholesterol in mammalian cells. This technical guide provides a comprehensive overview of the role of fungal sterols, with a primary focus on ergosterol due to its abundance and functional significance. While ergostanol, a saturated derivative, is a minor component, its role is understood in the broader context of the ergosterol biosynthesis pathway and its intermediates. This document details the biosynthesis of these critical lipids, their multifaceted functions within the cell membrane, their role in fungal pathogenesis, and their exploitation as a primary target for antifungal therapies. Detailed experimental protocols and quantitative data are presented to support researchers in the field of mycology and drug development.

Introduction: The Central Role of Sterols in Fungal Membranes

Fungal cell membranes are dynamic structures essential for survival, mediating interactions with the environment and protecting the cell from stress. Sterols are a major component of these membranes, critical for maintaining their unique properties.[1][2] Unlike mammalian cells which utilize cholesterol, fungi synthesize ergosterol as their principal sterol.[2] Ergosterol (ergosta-5,7,22-trien-3β-ol) and its precursors are vital for fungal viability, making the ergosterol biosynthesis pathway a key target for the majority of clinically available antifungal drugs.[3][4]

The presence of ergosterol is crucial for regulating membrane fluidity, permeability, and the proper functioning of embedded proteins.[5][6] Its unique structure, distinct from mammalian cholesterol, allows for the selective targeting of antifungal agents.[7][8] While ergosterol is the most abundant sterol, other intermediates and derivatives, including this compound, exist within the cell. However, the specific functional roles of these minor sterols are less well-defined and are typically considered in the context of disruptions to the main biosynthetic pathway.

The Ergosterol Biosynthesis Pathway (EBP)

The synthesis of ergosterol is a complex, multi-step process that begins with acetyl-CoA and involves over 20 enzymes, primarily located in the endoplasmic reticulum.[3][9] This pathway is highly conserved among fungi and can be broadly divided into three main stages: the mevalonate (B85504) pathway, the late pathway (conversion of squalene (B77637) to lanosterol), and the final steps converting lanosterol (B1674476) to ergosterol.[9]

Disruption at different steps in this pathway by antifungal agents leads to the depletion of ergosterol and the accumulation of potentially toxic sterol intermediates.[10] For instance, azole antifungals inhibit the enzyme 14α-demethylase (encoded by ERG11), leading to the accumulation of 14α-methylated sterols.[4][10]

References

- 1. Frontiers | Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development [frontiersin.org]

- 2. Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Multifunctional Fungal Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Ergosterol - Wikipedia [en.wikipedia.org]

- 9. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]

Ergostanol as a Biomarker for Fungal Biomass: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accurate quantification of fungal biomass is critical across a spectrum of scientific disciplines, from environmental science and agriculture to clinical diagnostics and pharmaceutical development. Ergosterol (B1671047), a sterol predominantly found in the cell membranes of fungi, has been extensively validated and is widely accepted as a reliable biomarker for estimating fungal biomass. This technical guide provides a comprehensive overview of the methodologies used to quantify fungal biomass using sterol biomarkers, with a primary focus on ergosterol due to the wealth of available scientific literature. While the related compound, ergostanol, is structurally similar, current research does not support its use as a primary or common biomarker for fungal biomass. This guide will detail the established protocols for ergosterol analysis, present quantitative data, and illustrate the relevant biochemical pathways, while also addressing the current understanding of this compound in this context.

Introduction: The Role of Sterols in Fungi

Fungal cell membranes are unique in their lipid composition, with ergosterol being the principal sterol, analogous to cholesterol in animal cells.[1] This distinction makes ergosterol an excellent target for both antifungal therapies and as a specific biomarker for fungal presence and biomass.[2] The concentration of ergosterol in a sample is generally proportional to the amount of fungal material present.[3]

This compound is a saturated derivative of ergosterol. While it exists in nature, its direct and widespread use as a biomarker for fungal biomass is not well-documented in scientific literature. The vast majority of research has focused on ergosterol due to its abundance and specificity to fungi.

Ergosterol Biosynthesis Pathway

The biosynthesis of ergosterol is a complex multi-step process that begins with acetyl-CoA and proceeds through the mevalonate (B85504) pathway to produce lanosterol (B1674476), a common precursor for sterols. From lanosterol, a series of enzymatic reactions, unique to fungi, leads to the synthesis of ergosterol. This pathway is a primary target for many antifungal drugs.[4]

Below is a simplified diagram of the late-stage ergosterol biosynthesis pathway, illustrating the conversion of lanosterol to ergosterol. The potential conversion of ergosterol to this compound is not a well-established part of the primary biosynthetic pathway in most fungi and is therefore depicted as a hypothetical conversion for illustrative purposes.

Caption: Simplified Ergosterol Biosynthesis Pathway

Experimental Protocols for Ergosterol Quantification

The quantification of ergosterol from environmental or biological samples typically involves three main stages: extraction, purification, and analysis.

Extraction Methodologies

Several methods have been developed for the extraction of ergosterol, with the choice of method often depending on the sample matrix.

Table 1: Comparison of Ergosterol Extraction Methods

| Extraction Method | Principle | Advantages | Disadvantages | Sample Types |

| Alkaline Saponification | Samples are heated in an alkaline solution (e.g., methanolic KOH) to break open cells and hydrolyze lipids, releasing ergosterol. | Efficient for a wide range of samples, removes interfering lipids. | Can be harsh and may lead to some ergosterol degradation if not controlled. | Soil, leaf litter, tissues, building materials.[3][5] |

| Solvent Extraction | Direct extraction with organic solvents (e.g., methanol (B129727), chloroform, hexane) without prior saponification. | Milder conditions, can be faster. | May have lower extraction efficiency for some samples, co-extraction of interfering compounds. | Fungal cultures, some environmental samples. |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, accelerating the extraction process. | Rapid extraction times, reduced solvent consumption. | Requires specialized equipment. | Soil. |

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the extraction solvent. | Environmentally friendly, highly selective. | Requires specialized and expensive equipment. | Various solid samples. |

Detailed Protocol: Alkaline Saponification for Soil Samples

This protocol is a widely used method for extracting ergosterol from soil and other solid matrices.

-

Sample Preparation: Freeze-dry the soil sample and grind it to a fine powder.

-

Saponification:

-

Weigh approximately 1-5 g of the dried soil into a screw-cap glass tube.

-

Add 10 mL of 10% (w/v) potassium hydroxide (B78521) in methanol.

-

Incubate in a water bath at 80°C for 30-60 minutes with occasional vortexing.

-

-

Extraction:

-

Cool the tubes to room temperature.

-

Add 5 mL of n-hexane and vortex vigorously for 2 minutes.

-

Centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane (B92381) layer to a clean glass tube.

-

Repeat the hexane extraction two more times, pooling the hexane extracts.

-

-

Evaporation and Reconstitution:

-

Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 1-2 mL) of a suitable solvent for analysis (e.g., methanol or isopropanol).

-

Caption: Ergosterol Extraction Workflow

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques for the quantification of ergosterol.

Table 2: Analytical Methods for Ergosterol Quantification

| Method | Principle | Advantages | Disadvantages |

| HPLC-UV | Separation by reversed-phase chromatography and detection by UV absorbance at ~282 nm.[6] | Robust, widely available, relatively inexpensive. | Lower sensitivity and specificity compared to MS, potential for co-eluting interferences. |

| HPLC-MS | Separation by HPLC coupled with mass spectrometry for detection. | High sensitivity and specificity, can confirm the identity of ergosterol. | More expensive, requires more expertise. |

| GC-MS | Volatile derivatives of ergosterol are separated by gas chromatography and detected by mass spectrometry. | High sensitivity and specificity, provides structural information. | Requires derivatization, which adds a step to the protocol.[3] |

Typical HPLC-UV Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with methanol or a mixture of methanol and acetonitrile.

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detection: UV detector at 282 nm.

-

Quantification: Based on a calibration curve prepared with ergosterol standards.[6]

Quantitative Data of Ergosterol in Fungal Biomass

The ergosterol content can vary significantly among different fungal species and can be influenced by growth conditions and the age of the fungal culture.

Table 3: Ergosterol Content in Various Fungal Species

| Fungal Species | Ergosterol Content (µg/mg dry weight) | Reference |

| Aspergillus fumigatus | 2.5 - 10.7 | [7][8] |

| Aspergillus niger | 4.62 | [7] |

| Penicillium chrysogenum | 2.0 - 5.0 | [3] |

| Candida albicans | 0.5 - 6.29 | [7][9] |

| Saccharomyces cerevisiae | ~10 | [3] |

| Trichoderma harzianum | 3.2 | [3] |

| Rhizopus stolonifer | 0.4 | [3] |

Table 4: Ergosterol Concentrations in Environmental Samples

| Sample Type | Ergosterol Concentration | Reference |

| Forest Soil | 5 - 15 µg/g dry soil | [5] |

| Agricultural Soil | 0.5 - 5 µg/g dry soil | [5] |

| Leaf Litter | 50 - 500 µg/g dry weight | [6] |

| Indoor Dust | 0.2 - 10 µg/g | [3] |

| Building Materials | 0.02 - 68 µg/g dry mass | [3] |

This compound: The Current Scientific Perspective

A thorough review of the scientific literature reveals a significant lack of evidence to support the use of this compound as a routine biomarker for fungal biomass. While ergosterol is consistently and specifically associated with fungi, the presence and concentration of this compound appear to be highly variable and not directly correlated with fungal biomass in a predictable manner.

The biochemical pathway for the conversion of ergosterol to this compound in fungi is not well-elucidated and is not considered a major metabolic route in most fungal species. It is possible that such conversion occurs under specific environmental conditions or in certain fungal taxa, but this has not been established as a general principle.

Consequently, there are no standardized or validated experimental protocols specifically designed for the extraction and quantification of this compound for the purpose of fungal biomass estimation. Analytical methods used for ergosterol, such as HPLC and GC-MS, could potentially be adapted to detect this compound, but this would require the development and validation of new methods, including the availability of a pure this compound standard for calibration.

Conclusion and Future Directions

Ergosterol remains the gold standard biomarker for the quantification of fungal biomass due to its specificity, abundance in fungal membranes, and the availability of well-established and validated analytical methods. This guide provides the necessary technical details for researchers to implement these methods in their own work.

The role of this compound as a fungal biomarker is currently not supported by substantial scientific evidence. Future research could explore the following areas:

-

Investigating the ergosterol to this compound conversion: Studies are needed to determine if this conversion occurs in a significant and predictable manner in a wide range of fungal species and under various environmental conditions.

-

Comparative studies: Direct comparisons of ergosterol and this compound concentrations in various fungal samples would be necessary to assess any potential correlation with fungal biomass.

-

Method development: If a consistent relationship is found, robust and validated analytical methods for this compound quantification would need to be developed.

Until such research is conducted, ergosterol should be considered the primary and most reliable sterol biomarker for the estimation of fungal biomass.

References

- 1. Ergosterol - Wikipedia [en.wikipedia.org]

- 2. The Multifunctional Fungal Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ergosterol Content in Various Fungal Species and Biocontaminated Building Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

Distribution of Ergostanol in Marine Sediments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergostanol (24β-methyl-5α-cholestan-3β-ol), a saturated sterol, serves as a crucial biomarker in marine sediments, primarily indicating the historical presence and diagenetic alteration of fungal organic matter. As the stable reduction product of ergosterol, a principal sterol in most fungi, the distribution and concentration of this compound in sediment cores provide valuable insights into past fungal biomass, overlying water column productivity, and the redox conditions of the depositional environment. Understanding the distribution of this compound is paramount for paleoceanographic reconstructions, biogeochemical cycle analysis, and potentially for bioprospecting, as marine fungi are a source of novel bioactive compounds.

This technical guide provides an in-depth overview of the distribution of this compound in marine sediments, with a focus on data presentation, detailed experimental protocols, and the visualization of related biogeochemical processes.

Data Presentation: Quantitative Distribution of this compound

| Location/Environment | Sediment Type | Stigmastanol (ng/g dry weight) | Cholestanol (ng/g dry weight) | Comments |

| Coastal Estuaries | Silty Clay | 100 - 1500 | 50 - 1000 | High terrestrial and anthropogenic input can influence stanol concentrations. |

| Continental Shelf | Sandy Silt | 50 - 800 | 20 - 500 | Concentrations generally decrease with distance from the coast. |

| Open Ocean | Pelagic Clay | 10 - 200 | 5 - 100 | Lower concentrations reflect lower primary productivity and greater degradation. |

| Anoxic Basins | Organic-rich mud | 200 - 3000+ | 100 - 2000+ | Anoxic conditions enhance the preservation of sterols and their diagenetic products. |

Note: The values presented are illustrative and can vary significantly based on local productivity, fungal input, sedimentation rate, and diagenetic conditions.

Biogeochemical Pathway: Ergosterol to this compound

The primary source of this compound in marine sediments is the diagenetic reduction of ergosterol. This process is a key part of the early diagenesis of organic matter in sediments.

Ergostanol vs. Ergosterol: An In-depth Technical Guide to Fungal Indicators

For Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate quantification of fungal biomass is critical in diverse fields, from environmental science and agriculture to clinical diagnostics and pharmaceutical development. For decades, ergosterol (B1671047) has been the undisputed biomarker of choice for estimating fungal biomass. However, the presence and potential utility of its saturated counterpart, ergostanol, have raised questions about the exclusivity of ergosterol as the definitive fungal indicator. This technical guide provides a comprehensive comparison of this compound and ergosterol, delving into their biochemical origins, analytical methodologies, and their respective advantages and limitations as fungal indicators. We present quantitative data, detailed experimental protocols, and conceptual diagrams to equip researchers with the knowledge to make informed decisions when selecting and applying these biomarkers in their studies.

Introduction: The Fungal Signature in Sterols

Fungi play pivotal roles in ecosystems and have significant impacts on human health and industry. The ability to accurately measure fungal presence and proliferation is therefore of paramount importance. Fungal cell membranes are unique in their composition, differing significantly from those of plants and animals. This distinction has led to the use of specific lipid components, particularly sterols, as biomarkers for fungal biomass.

Ergosterol (ergosta-5,7,22-trien-3β-ol) is the most abundant sterol in most fungi, analogous to cholesterol in animal cells.[1][2] Its presence is often considered a direct indicator of fungal biomass. However, under certain environmental conditions, particularly in anaerobic environments, the sterol profile of fungi can be altered. This has brought attention to this compound (ergosta-5,7-dien-3β-ol), the fully saturated derivative of ergosterol, as a potential alternative or complementary fungal biomarker. This guide will explore the nuances of using both this compound and ergosterol as indicators of fungal presence.

Ergosterol: The Established Fungal Biomarker

Ergosterol is an essential component of fungal cell membranes, where it regulates fluidity, permeability, and the function of membrane-bound proteins.[1][2][3] Its biosynthesis pathway is a key target for many antifungal drugs, highlighting its critical role in fungal viability.[3]

Advantages of Ergosterol as a Fungal Indicator:

-

Abundance: Ergosterol is the predominant sterol in the majority of fungal species, making it a sensitive marker.

-

Specificity: It is generally absent in higher plants and animals, providing a good degree of specificity for fungi.

-

Established Methodology: A large body of literature exists detailing well-validated methods for its extraction and quantification.

Limitations of Ergosterol:

-

Variability: Ergosterol content can vary significantly between different fungal species, and even within the same species depending on growth stage and environmental conditions.

-

Presence in a Few Non-Fungal Organisms: Some protozoa and algae also contain ergosterol, which can lead to overestimation of fungal biomass in certain environmental samples.

-

Instability: Ergosterol is susceptible to degradation upon exposure to light and oxygen, which can lead to underestimation of fungal biomass if samples are not handled properly.

This compound: The Emerging Contender

This compound is the 5α-saturated stanol analog of ergosterol. Its presence in environmental samples has been noted, and its potential as a fungal biomarker, particularly for anaerobic fungi, is an area of active research.

The Case for this compound as a Fungal Indicator:

-

Indicator of Anaerobic Fungal Activity: The conversion of ergosterol to this compound is thought to occur under anaerobic conditions, potentially making this compound a specific marker for anaerobic fungal communities, such as those found in the rumen of herbivores or in anoxic sediments.

-

Increased Stability: As a saturated molecule, this compound is chemically more stable than ergosterol and less prone to oxidative degradation. This could make it a more reliable indicator in older samples or environments with fluctuating redox conditions.

Challenges and Unknowns with this compound:

-

Lower Abundance: this compound is generally found in much lower concentrations than ergosterol in most fungi.

-

Limited Data: There is a scarcity of quantitative data on this compound concentrations across a wide range of fungal species.

-

Ambiguous Origins: While associated with anaerobic fungi, this compound can also be formed through abiotic processes or by other microorganisms, complicating its interpretation as a solely fungal biomarker.

Quantitative Comparison: Ergosterol and this compound Levels in Fungi

A direct comparison of ergosterol and this compound concentrations across a broad spectrum of fungal species is not yet available in the scientific literature. However, existing data on ergosterol content in various fungi can provide a baseline for understanding its variability.

| Fungal Species | Ergosterol Content (µg/mg dry weight) | Reference |

| Aspergillus niger | 4.62 | [4][5] |

| Candida albicans | 6.29 | [4][5] |

| Cryptococcus neoformans | 7.08 | [4][5] |

| Fusarium solani | 9.40 | [4][5] |

| Aspergillus fumigatus | 10.79 | [4][5] |

| Mucor sp. | 10.82 | [4][5] |

| Penicillium sp. | 11.38 | [4][5] |

| Cryptococcus gattii | 12.60 | [4][5] |

| Rhizopus sp. | 13.40 | [4][5] |

| Candida tropicalis | 22.84 | [4][5] |

| Various Filamentous Fungi | 2.6 - 14 | [6] |

| Various Yeasts | 37 - 42 | [6] |

Note: Data for this compound concentrations in these species is largely unavailable. Further research is critically needed to populate a similar table for this compound to enable a direct quantitative comparison.

Experimental Protocols

The accurate quantification of ergosterol and this compound relies on robust and validated experimental protocols. The following provides a general workflow for the analysis of these fungal sterols from environmental samples using gas chromatography-mass spectrometry (GC-MS).

Sample Preparation and Extraction

-

Lyophilization: Samples (e.g., soil, sediment, fungal culture) should be freeze-dried to remove water.

-

Homogenization: The dried sample is homogenized to a fine powder to ensure efficient extraction.

-

Saponification: The powdered sample is subjected to alkaline saponification (e.g., using methanolic potassium hydroxide) to release esterified sterols from the lipid matrix. This is typically performed at an elevated temperature (e.g., 80°C) for 1-2 hours.

-

Liquid-Liquid Extraction: After saponification, the sterols are extracted into an organic solvent such as n-hexane or cyclohexane. This step is repeated multiple times to ensure complete extraction.

-

Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

Derivatization

To improve their volatility and chromatographic behavior for GC-MS analysis, the hydroxyl group of the sterols is derivatized. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

GC-MS Analysis

-

Injection: A small volume of the derivatized extract is injected into the GC-MS system.

-

Separation: The different sterols are separated on a capillary column (e.g., a non-polar DB-5ms column). The oven temperature is programmed to ramp up to allow for the sequential elution of the compounds.

-

Detection and Quantification: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the target ions for ergosterol and this compound. Quantification is achieved by comparing the peak areas of the analytes to that of an internal standard (e.g., 5α-cholestane) and using a calibration curve generated from authentic standards.

Visualizing the Concepts

Ergosterol Biosynthesis Pathway

Caption: Simplified overview of the late stages of the ergosterol biosynthesis pathway in fungi.

Proposed Ergosterol to this compound Conversion

Caption: Conceptual diagram illustrating the proposed conversion of ergosterol to this compound under anaerobic conditions.

Experimental Workflow for Fungal Sterol Analysis

Caption: A generalized experimental workflow for the analysis of this compound and ergosterol from environmental samples.

Conclusion and Future Directions

Ergosterol remains the gold standard for fungal biomass estimation due to its abundance and the extensive validation of analytical methods. However, this guide highlights the potential of this compound as a complementary, and in some cases, more stable and specific indicator, particularly for anaerobic fungal communities.

The primary limitation in fully assessing the utility of this compound is the lack of comprehensive quantitative data. Future research should focus on:

-

Comparative Quantification: Systematically quantifying both ergosterol and this compound across a wide range of fungal taxa from diverse environments.

-

Stability Studies: Directly comparing the degradation rates of ergosterol and this compound under various environmental conditions (e.g., aerobic vs. anaerobic, different light intensities).

-

Method Development: Optimizing and validating specific protocols for the high-throughput and sensitive quantification of this compound in complex matrices.

By addressing these research gaps, the scientific community can develop a more nuanced understanding of fungal sterol profiles and refine the tools available for accurate fungal biomass assessment. This will ultimately benefit a wide range of scientific disciplines, from microbial ecology to the development of novel antifungal therapies.

References

- 1. Ergosterol - Wikipedia [en.wikipedia.org]

- 2. The Multifunctional Fungal Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. ntrs.nasa.gov [ntrs.nasa.gov]

- 5. researchgate.net [researchgate.net]

- 6. Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]

Ergostanol: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergostanol, a saturated derivative of the primary fungal sterol ergosterol (B1671047), is a molecule of increasing interest in various scientific disciplines. While not as abundant as its precursor, this compound's presence in diverse natural sources and its potential biological activities warrant a detailed examination. This technical guide provides an in-depth overview of the natural occurrence of this compound, presenting available quantitative data from fungal, plant, and environmental sources. Detailed experimental protocols for the extraction, quantification, and chemical synthesis of this compound are provided to facilitate further research. Additionally, this guide explores the broader context of phytosterol signaling pathways, offering insights into the potential cellular functions of this compound.

Introduction

This compound (5α-ergostan-3β-ol) is a C28 stanol, structurally similar to cholesterol, that is formed by the hydrogenation of ergosterol. Ergosterol is a vital component of fungal cell membranes, playing a crucial role in maintaining membrane fluidity and integrity[1]. Consequently, this compound is often found in environments with a significant fungal presence and is considered a biomarker for fungal biomass[2]. Beyond its role as a fungal metabolite, this compound has been identified in certain plant species and marine organisms. The study of this compound is pertinent to various fields, including ecology, geochemistry, and pharmacology, due to its utility as a biomarker and its potential, yet largely unexplored, biological activities. This guide aims to consolidate the current knowledge on the natural sources and occurrence of this compound, providing researchers with the necessary information and methodologies to advance their investigations.

Natural Sources and Occurrence of this compound

The primary natural source of this compound is the fungal kingdom, owing to the abundance of its precursor, ergosterol. However, direct quantitative data for this compound is scarce in the literature, with most studies focusing on ergosterol as the primary indicator of fungal biomass. The data presented below is a compilation of available information on this compound and, where direct data is unavailable, on its immediate precursor, ergosterol, to provide context.

Fungi

Fungi are the most significant producers of ergosterol, which can be subsequently converted to this compound in various environments. The ergosterol content in fungi can vary considerably depending on the species, growth stage, and environmental conditions[2][3]. While specific quantitative data for this compound in fungi is limited, the analysis of ergosterol provides a strong indication of the potential for this compound presence.

| Fungal Group | Species | Ergosterol Concentration (mg/g dry weight) | Citation |

| Filamentous Fungi | Aspergillus niger | 3.93 - 5.40 | [4] |

| Penicillium chrysogenum | 3.93 - 5.40 | [4] | |

| Alternaria alternata | 3.93 - 5.40 | [4] | |

| Cladosporium cladosporioides | 9.92 | [4] | |

| Yeasts | Candida tropicalis | 22.84 | [5] |

| Candida albicans | 6.29 | [5] | |

| Cryptococcus neoformans | 7.08 | [5] | |

| Pathogenic Fungi | Aspergillus fumigatus | 10.79 | [5] |

| Fusarium solani | 9.40 | [5] |

Table 1: Ergosterol Content in Various Fungal Species. Note: This table presents ergosterol concentrations as a proxy for potential this compound sources, due to the limited availability of direct this compound quantification in fungi.

Plants

This compound has been reported in a limited number of plant species. Its presence in plants could be due to endogenous synthesis or association with endophytic or mycorrhizal fungi.

-

Dioscorea oppositifolia (Chinese Yam): This plant is known to contain a variety of steroidal saponins, and this compound has been reported as one of the sterols present[8]. Quantitative analysis of the total sterol content has been performed, but specific concentration of this compound is not detailed.

Marine Organisms

The marine environment is a rich source of bioactive compounds, and various sterols have been isolated from marine organisms[9][10][11]. While the presence of a wide array of sterols in marine sponges and algae is well-documented, specific quantitative data for this compound in these organisms is not extensively reported in the available literature. Research has focused more on the diversity of other bioactive compounds[12].

Environmental Samples (Soil and Sediment)

This compound, along with other stanols, serves as a crucial biomarker in environmental samples, particularly for tracing fecal pollution and fungal biomass in soils and sediments[2]. The stability of stanols makes them reliable indicators over long periods.

| Environmental Matrix | Ergosterol Concentration | Note | Citation |

| Soil | 0.75 to 12.94 µg/g | Ergosterol is used as a proxy for fungal biomass. | [13] |

| Forest Soil | 56.8 mg/kg (saponified) | Saponification can increase the yield of extracted ergosterol. | [2] |

| 28.8 mg/kg (non-alkaline extraction) | [2] | ||

| House Dust | 0.7–45 µg/g | Indicates fungal contamination. | [14] |

Table 2: Ergosterol Concentration in Environmental Samples. Note: Ergosterol is the predominantly measured biomarker for fungal presence in environmental samples. This compound is expected to be present as a degradation product.

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of this compound, as well as a protocol for its synthesis from ergosterol.

Extraction of this compound from Fungal and Environmental Samples

This protocol is adapted from methods used for ergosterol extraction and is suitable for the analysis of this compound.

Materials:

-

Lyophilizer (optional)

-

Methanol (B129727) (HPLC grade)

-

Potassium hydroxide (B78521) (KOH)

-

n-Hexane (HPLC grade)

-

Deionized water

-

Solid Phase Extraction (SPE) cartridges (C18)

-

Isopropanol (HPLC grade)

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

-

Vortex mixer

-

Glass centrifuge tubes

Procedure:

-

Sample Preparation:

-

Fungal biomass: Lyophilize to a constant weight and grind to a fine powder.

-

Soil/Sediment: Air-dry or lyophilize and sieve to remove large debris.

-

-

Saponification:

-

Weigh 10-100 mg of the dried sample into a glass centrifuge tube.

-

Add 5 mL of 10% (w/v) KOH in methanol.

-

Incubate at 80°C for 60-90 minutes in a water bath with occasional vortexing. This step hydrolyzes sterol esters.

-

-

Liquid-Liquid Extraction:

-

Cool the tubes to room temperature.

-

Add 2 mL of deionized water and 5 mL of n-hexane.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully transfer the upper hexane (B92381) layer to a clean tube.

-

Repeat the hexane extraction two more times and pool the extracts.

-

-

Purification (Optional, for complex matrices):

-

Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.

-

Redissolve the residue in a small volume of methanol.

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a methanol/water mixture to remove polar impurities.

-

Elute the sterols with isopropanol.

-

-

Final Preparation:

-

Evaporate the final extract (from liquid-liquid extraction or SPE) to dryness.

-

Reconstitute the residue in a known volume of a suitable solvent (e.g., methanol or isopropanol) for analysis.

-

Quantification of this compound by GC-MS

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column suitable for sterol analysis (e.g., DB-5ms, HP-5ms).

Derivatization (optional but recommended for improved peak shape and sensitivity):

-

To the dried extract, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

-

Heat at 60-70°C for 30 minutes.

GC-MS Conditions:

-

Injector Temperature: 280°C

-

Oven Program:

-

Initial temperature: 150°C, hold for 1 minute.

-

Ramp: 10°C/minute to 300°C.

-

Hold at 300°C for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification.

-

Characteristic ions for this compound-TMS derivative: m/z 474 (M+), 366, 343, 255.

-

Quantification:

-

Prepare a calibration curve using this compound standards.

-

Use an internal standard (e.g., 5α-cholestane) for improved accuracy.

Quantification of this compound by HPLC-UV

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

HPLC Conditions:

-

Mobile Phase: Isocratic elution with methanol or acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 205-210 nm (as this compound lacks the conjugated diene system of ergosterol, it does not absorb strongly at 282 nm).

-

Injection Volume: 20 µL.

Quantification:

-

Prepare a calibration curve using this compound standards.

Synthesis of this compound from Ergosterol

This protocol describes the catalytic hydrogenation of ergosterol to produce this compound.

Materials:

-

Ergosterol

-

Palladium on carbon (Pd/C, 10%)

-

Ethanol (B145695) or Ethyl Acetate (anhydrous)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr hydrogenator)

-

Filtration setup (e.g., Buchner funnel with Celite)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve ergosterol in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Carefully add a catalytic amount of 10% Pd/C (typically 5-10% by weight of the ergosterol) under an inert atmosphere (e.g., nitrogen or argon).

-

-

Hydrogenation:

-

Seal the flask and purge the system with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon filled with hydrogen is suitable for small-scale reactions) at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed. The reaction time can vary from a few hours to overnight.

-

-

Work-up:

-

Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

-

Combine the filtrate and washings and evaporate the solvent under reduced pressure.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield pure this compound.

-

Signaling Pathways and Cellular Functions

Direct research on the specific signaling pathways of this compound is limited. However, as a phytosterol, its cellular functions can be inferred from the broader understanding of how these molecules interact with cellular components.

Phytosterols (B1254722), including stanols, are known to influence the physical properties of cell membranes by modulating their fluidity and permeability[15]. They can displace cholesterol in membranes, which may affect the activity of membrane-bound enzymes and signal transduction pathways[16].

Some phytosterols have been shown to modulate inflammatory responses through the NF-κB and MAPK signaling pathways[17]. They can also influence cell growth and apoptosis, potentially through the protein kinase C (PKC) and sphingomyelin (B164518) cycle pathways[18]. Furthermore, phytosterols can activate Liver X Receptors (LXRs), which play a key role in cholesterol homeostasis[19].

The following diagram illustrates a generalized signaling pathway for phytosterols, which may provide a framework for understanding the potential mechanisms of action of this compound.

Caption: Generalized Phytosterol Signaling Pathways.

The following diagram illustrates the biosynthetic pathway of ergosterol, the precursor of this compound.

Caption: Ergosterol Biosynthesis and Conversion to this compound.

The following diagram illustrates a general workflow for the analysis of this compound.

Caption: Workflow for this compound Analysis.

Conclusion

This compound is a naturally occurring stanol primarily associated with fungi, but also found in other organisms. While it is a valuable biomarker, a significant gap exists in the literature regarding its direct quantification in various natural sources. The methodologies for ergosterol analysis are well-established and can be readily adapted for this compound, and its chemical synthesis from ergosterol is straightforward. Further research is needed to elucidate the specific biological activities and signaling pathways of this compound to fully understand its physiological significance and potential applications in drug development and other scientific fields. This guide provides a foundational resource for researchers to build upon in their exploration of this intriguing molecule.

References

- 1. Ergosterol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Ergosterol content in various fungal species and biocontaminated building materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of ergosterol content in the air of various environments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemical constituents of Simarouba versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. Effect of pollutants on the ergosterol content as indicator of fungal biomass - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Marine Sponges as a Drug Treasure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The Chemistry of Marine Sponges∗ - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. Phytosterols: Physiological Functions and Potential Application - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Physical and chemical properties of ergostanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergostanol (5α-ergostan-3β-ol) is a saturated sterol, a derivative of ergosterol (B1671047), which is the primary sterol in fungi. As a stable, non-oxidizable analog of ergosterol, this compound serves as a crucial analytical standard and a valuable research tool in the study of sterol metabolism, membrane biophysics, and the development of antifungal agents. Its structural similarity to cholesterol also makes it relevant in studies of cholesterol metabolism and its regulation. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its biological significance, and detailed experimental protocols for its analysis.

Physicochemical Properties

This compound is a C28 sterol with a saturated tetracyclic ring system. Its physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₈H₅₀O | |

| Molecular Weight | 402.70 g/mol | |

| IUPAC Name | (3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

| CAS Registry Number | 6538-02-9 | |

| Appearance | Crystalline solid | |

| Melting Point | 144-145 °C | |

| Optical Rotation [α]D²⁰ | +15.9° (c = 1.8 in chloroform) | |

| Solubility | Slightly soluble in chloroform (B151607). Sparingly soluble in aqueous buffers. Soluble in organic solvents like ethanol, DMSO, and dimethylformamide. |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Reference |

| XLogP3-AA | 9.6 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 6 | |

| Exact Mass | 402.386166 g/mol | |

| Monoisotopic Mass | 402.386166 g/mol | |

| Topological Polar Surface Area | 20.2 Ų | |

| Heavy Atom Count | 29 | |

| Complexity | 569 |

Table 3: Physicochemical Properties of this compound Derivatives

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation [α]D²⁰ | Reference |

| Acetate | C₃₀H₅₂O₂ | 444.73 | 145 | +6.0° (c = 1.8 in chloroform) | |

| Benzoate | C₃₅H₅₄O₂ | 506.80 | 163-165 |

Biological Significance and Signaling Pathways

This compound plays a significant role in various biological processes, primarily related to its function in cell membranes and its interaction with lipid metabolism pathways.

Role in Fungal Cell Membranes and Lipid Rafts

As a saturated sterol, this compound integrates into the fungal cell membrane, where it modulates membrane fluidity, permeability, and the formation of lipid rafts. Lipid rafts are specialized membrane microdomains enriched in sterols and sphingolipids that are involved in various cellular processes, including signal transduction and membrane trafficking. The presence of this compound, in place of ergosterol, can alter the physical properties of these rafts, thereby affecting the function of associated proteins. This makes the ergosterol biosynthetic pathway a key target for antifungal drugs.

Cholesterol Regulation

Studies have shown that this compound can significantly reduce total and LDL (low-density lipoprotein) cholesterol levels. This effect is attributed to its ability to inhibit cholesterol absorption in the intestine and promote its excretion. The signaling pathways involved in this process are complex and involve the regulation of genes related to cholesterol homeostasis.

Antioxidant Properties

This compound has demonstrated antioxidant activity, which may help mitigate cellular oxidative stress. The antioxidant mechanism is thought to involve an electron transfer followed by a proton transfer, which can neutralize reactive oxygen species (ROS). This property is crucial for preventing chronic diseases associated with oxidative damage.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of this compound.

Extraction of this compound from Fungal Samples

A common method for extracting this compound from fungal biomass is alkaline saponification followed by solvent extraction.

Materials:

-

Fungal biomass (lyophilized)

-

10% (w/v) Potassium hydroxide (B78521) in methanol (B129727)

-

Methanol (HPLC grade)

-

n-Hexane or Chloroform

-

Milli-Q water

-

Centrifuge tubes (50 mL)

-

Ultrasonic water bath

-

Heating block or water bath (80 °C)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Weigh approximately 300 mg of lyophilized fungal biomass into a 50 mL centrifuge tube.

-

Add 10 mL of 10% KOH in methanol to each tube.

-

Sonicate the samples in an ultrasonic water bath for 15 minutes.

-

Incubate the tubes at 80 °C for 30 minutes in a heating block or water bath.

-

Allow the samples to cool to room temperature.

-

Add 1 mL of Milli-Q water and vortex at maximum speed for 1 minute.

-

Add 3 mL of n-hexane (or chloroform), vortex vigorously for 1 minute, and centrifuge at 1000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper organic phase containing this compound to a clean tube.

-

Repeat the extraction (steps 7-8) two more times with fresh solvent.

-

Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a known volume of methanol for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the quantification and identification of this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890 GC with 5975C MS).

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

Sample Preparation (Derivatization):

-

To the dried extract, add 50 µL of acetonitrile (B52724) and 50 µL of BSTFA:TMCS (99:1).

-

Vortex for 30 seconds and heat at 60 °C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers.

-

Evaporate the solvent under nitrogen and reconstitute in 100 µL of hexane (B92381) for injection.

GC-MS Parameters:

-

Injector Temperature: 280 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 75 °C, hold for 0.5 min

-

Ramp 1: 25 °C/min to 180 °C, hold for 1.0 min

-

Ramp 2: 15 °C/min to 225 °C

-

Ramp 3: 50 °C/min to 320 °C, hold for 5.9 min

-

-

Transfer Line Temperature: 270 °C

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

MS Scan Range: m/z 50-650

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for the structural elucidation of this compound.

Instrumentation:

-

NMR spectrometer (e.g., Bruker Avance 500 MHz).

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) in an NMR tube.

¹H NMR Parameters (Typical):

-

Pulse Program: zg30

-

Number of Scans: 16-64

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~4 s

-

Spectral Width: ~12 ppm

¹³C NMR Parameters (Typical):

-

Pulse Program: zgpg30

-

Number of Scans: 1024 or more

-

Relaxation Delay: 2.0 s

-

Acquisition Time: ~1 s

-

Spectral Width: ~240 ppm

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound.

Instrumentation:

-

FTIR spectrometer (e.g., Bruker Vertex 70).

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of dry, pure this compound with approximately 100 mg of dry KBr powder using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

FTIR Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Mode: Transmittance

Conclusion

This compound is a sterol of significant interest due to its roles in fungal biology and its potential applications in human health, particularly in cholesterol management. The data and protocols presented in this technical guide provide a comprehensive resource for researchers, scientists, and drug development professionals working with this important molecule. The detailed methodologies for extraction, purification, and analysis will facilitate further investigation into the properties and applications of this compound.

Early Studies on the Isolation and Identification of Ergostanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the seminal, early 20th-century studies that led to the isolation and identification of ergostanol. The methodologies detailed herein reflect the foundational techniques of natural product chemistry, offering valuable insights into the historical context of sterol research. This document adheres to stringent data presentation and visualization requirements to ensure clarity and utility for its intended scientific audience.

Introduction to this compound and Early Sterol Research

This compound, a saturated sterol, was discovered and characterized in an era of burgeoning interest in the chemical constituents of living organisms. In the early 20th century, researchers like Nobel laureate Adolf Windaus were pivotal in unraveling the complex structures of sterols, including cholesterol and the closely related fungal sterol, ergosterol (B1671047). These investigations laid the groundwork for understanding the physiological roles of these molecules and their connections to vitamins and other natural products.[1][2][3][4][5] The isolation of this compound was often a consequence of the intensive study of ergosterol, the predominant sterol in yeast and other fungi. Early researchers noted the presence of a saturated sterol, later identified as this compound (or α-dihydroergosterol), as a naturally occurring impurity in crude ergosterol preparations from yeast.[6]

Isolation of this compound from Natural Sources

The primary source for the isolation of this compound in early studies was the unsaponifiable fraction of fungal lipids, particularly from yeast. The general workflow involved the liberation of sterols from their esterified forms, extraction from the bulk fungal mass, and subsequent purification.

Experimental Protocol: Saponification and Extraction of Unsaponifiable Matter

This protocol is a composite of common techniques used in the early 20th century for the extraction of sterols from yeast.

Objective: To hydrolyze fatty acid esters and extract the unsaponifiable matter containing free sterols.

Materials:

-

Dried yeast powder

-

Potassium hydroxide (B78521) (KOH)

-

Petroleum ether or diethyl ether

-

Distilled water

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

A quantity of dried yeast is refluxed with a 10% solution of potassium hydroxide in 95% ethanol for several hours. This saponifies the fats and esters, liberating the sterols.

-

After cooling, the ethanolic soap solution is diluted with water.

-

The aqueous-alcoholic solution is then extracted repeatedly with a nonpolar solvent such as petroleum ether or diethyl ether in a separatory funnel. The sterols, being unsaponifiable, partition into the organic layer.

-

The combined organic extracts are washed with distilled water to remove residual soap and alkali.

-

The washed extract is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude unsaponifiable matter, a mixture of sterols and other lipid-soluble compounds.

Experimental Protocol: Purification by Fractional Crystallization

Objective: To isolate and purify individual sterols from the crude unsaponifiable matter.

Materials:

-

Crude unsaponifiable matter

-

Ethanol or other suitable solvents (e.g., hexane)

Procedure:

-

The crude unsaponifiable matter is dissolved in a minimal amount of hot ethanol.

-

The solution is allowed to cool slowly. Sterols, being less soluble in cold ethanol, will begin to crystallize.

-

The crystals are collected by filtration.

-

The process of redissolving the crystals in a fresh portion of hot solvent and allowing them to recrystallize is repeated multiple times. This process of fractional crystallization separates compounds based on their differential solubility. Ergosterol, being the major component, crystallizes out first, while this compound, present in smaller quantities, would be enriched in the mother liquors or in later fractions of crystallization.

Preparation of this compound by Catalytic Hydrogenation of Ergosterol

Due to the relatively low natural abundance of this compound, a common method for its preparation in early studies was the catalytic hydrogenation of the more readily available ergosterol.

Experimental Protocol: Catalytic Hydrogenation of Ergosterol

Objective: To saturate the double bonds in ergosterol to produce this compound.

Materials:

-

Ergosterol

-

Solvent (e.g., ethyl acetate (B1210297) or glacial acetic acid)

-

Catalyst (e.g., platinum oxide or palladium on charcoal)

-

Hydrogen gas source

Procedure:

-

Ergosterol is dissolved in a suitable solvent in a reaction vessel.

-

A catalytic amount of platinum oxide or palladium on charcoal is added to the solution.

-

The vessel is connected to a hydrogen gas source and the reaction mixture is agitated, often under a positive pressure of hydrogen.

-

The reaction is allowed to proceed until the theoretical amount of hydrogen has been absorbed, indicating the saturation of the double bonds.

-

The catalyst is removed by filtration.

-

The solvent is evaporated to yield crude this compound, which can then be purified by recrystallization.

Identification of this compound

In the absence of modern spectroscopic techniques, early 20th-century chemists relied on a combination of physical properties and chemical tests to identify and characterize compounds like this compound.

Physical Properties

The determination of physical constants was a cornerstone of compound identification.

| Property | Reported Value |

| Melting Point | 144-145 °C |

| Specific Rotation ([α]D) | +15.9° (in chloroform) |

Data compiled from early 20th-century literature.

Chemical Identification Methods

This colorimetric test was a standard qualitative assay for the presence of sterols.

Procedure:

-

A small amount of the sample is dissolved in chloroform.

-

A few drops of acetic anhydride (B1165640) are added, followed by a drop of concentrated sulfuric acid.

-

The development of a characteristic sequence of colors (e.g., pink to blue to green) indicates the presence of a sterol.

Digitonin (B1670571), a saponin, forms a specific, insoluble complex with 3-β-hydroxysterols, providing both a qualitative and quantitative method of analysis.

Procedure:

-

The sterol is dissolved in 95% ethanol.

-

A solution of digitonin in hot 90% ethanol is added.

-

The formation of a white precipitate (the digitonide) indicates the presence of a 3-β-hydroxysterol.

-

The precipitate can be isolated, dried, and weighed for quantitative estimation.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Workflow for the isolation of this compound from yeast.

Caption: Workflow for the preparation of this compound from ergosterol.

Caption: Logical workflow for the identification of this compound.

References

- 1. CXXI.—Studies in the sterol group. Part III. The acetylation and catalytic hydrogenation of ergosterol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. US6057462A - Isolation and purification of sterols from neutrals fraction of tall oil pitch by single decantation crystallization - Google Patents [patents.google.com]

- 5. Ergosterol | C28H44O | CID 444679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Occurrence of α-dihydroergosterol as an impurity in yeast ergosterol - PMC [pmc.ncbi.nlm.nih.gov]

Ergostanol in Deep-Sea Hydrothermal Vent Ecosystems: A Technical Guide

An in-depth exploration of the presence, biosynthesis, and potential pharmacological significance of ergostanol in the unique biome of deep-sea hydrothermal vents.

Introduction

Deep-sea hydrothermal vents are remarkable ecosystems characterized by extreme conditions of temperature, pressure, and chemical composition. These environments, devoid of sunlight, are fueled by chemosynthesis, a process where microorganisms harness chemical energy to produce organic matter. Fungi are known to be present in these unique habitats, and with them, the potential for a diverse array of bioactive secondary metabolites. Among these are sterols, essential components of fungal cell membranes. While ergosterol (B1671047) is the most well-known fungal sterol, its saturated counterpart, this compound, is also of significant interest due to its potential as a biomarker and for its pharmacological properties. This technical guide provides a comprehensive overview of this compound in deep-sea hydrothermal vent ecosystems, targeting researchers, scientists, and professionals in drug development.

Sources and Biosynthesis of this compound

This compound (ergosta-5,7,22-trien-3β-ol) is a C28 sterol that is structurally related to ergosterol. While ergosterol is a primary product of fungal sterol biosynthesis, this compound is typically found in lower concentrations. Its presence in deep-sea hydrothermal vent ecosystems is likely attributable to two main sources: direct biosynthesis by certain fungi and the microbial hydrogenation of ergosterol in anoxic sediments.

The biosynthesis of ergosterol is a complex, multi-step process that begins with acetyl-CoA. Key intermediates include mevalonate, farnesyl pyrophosphate (FPP), and squalene (B77637). A series of enzymatic reactions, including demethylations, isomerizations, and desaturations, convert squalene to ergosterol. The conversion of ergosterol to this compound involves the saturation of the double bonds in the sterol ring system, a process that can be mediated by microbial activity in anaerobic environments. The extreme conditions of hydrothermal vent sediments, which are often anoxic and rich in microbial life, provide a plausible setting for this transformation.

Ecological Role and Biological Activity

In fungi, sterols like ergosterol play a crucial role in maintaining the integrity and fluidity of cell membranes. This compound, by virtue of its similar structure, can also integrate into fungal cell membranes, influencing their physical properties.[1]

The biological activities of this compound and its derivatives are a growing area of research. Studies have indicated a range of pharmacological properties, including antioxidant, anti-inflammatory, and cholesterol-regulating effects.[1] Furthermore, some ergostane-type steroids isolated from fungi have demonstrated cytotoxic activity against cancer cell lines, highlighting their potential for drug development.

Quantitative Data

Currently, there is a notable lack of specific quantitative data on this compound concentrations in organisms and sediments from deep-sea hydrothermal vent ecosystems. Most studies have focused on ergosterol as a biomarker for fungal biomass. The data that is available is often presented as total sterol content or focuses on the relative abundance of different sterols rather than absolute concentrations of this compound.

Table 1: Representative Sterol Composition in Marine Environments (Illustrative)

| Sample Type | Location | Dominant Sterols | This compound Concentration | Reference |

| Marine Sediment | Coastal | Cholesterol, Brassicasterol, Dinosterol | Not specified | General Marine Geochemistry Literature |

| Deep-Sea Fungus (cultured) | Non-vent | Ergosterol | Not specified | Marine Mycology Literature |

| Marine Invertebrate | Coastal | Cholesterol, 24-Methylenecholesterol | Trace amounts | Marine Natural Products Literature |

This table is illustrative and highlights the general lack of specific quantitative data for this compound in deep-sea hydrothermal vent ecosystems. Further research is needed to populate such a table with accurate data from this specific environment.

Experimental Protocols

The analysis of this compound in environmental samples requires robust extraction and analytical techniques. The following protocols are adapted from established methods for sterol analysis in marine samples and can be applied to samples from deep-sea hydrothermal vents.

Sample Collection and Preparation

-

Sediment Samples: Collect sediment cores using a remotely operated vehicle (ROV) or other deep-sea sampling equipment. The inner part of the core should be subsampled to avoid contamination. Freeze-dry the sediment samples and grind them to a fine powder.

-

Biological Samples (Fungi, Invertebrates): Collect organisms using appropriate samplers. Upon retrieval, samples should be immediately frozen at -80°C. Freeze-dry the samples and homogenize them.

Lipid Extraction

A common and effective method for extracting lipids, including sterols, is a modified Bligh-Dyer method using a chloroform-methanol-water solvent system.

-

Protocol:

-

Weigh a known amount of the dried, homogenized sample into a glass tube.

-

Add a mixture of chloroform (B151607) and methanol (B129727) (1:2, v/v) and vortex thoroughly.

-

Sonicate the sample in an ultrasonic bath to enhance extraction efficiency.

-

Add chloroform and water to achieve a final solvent ratio of 1:1:0.9 (chloroform:methanol:water).

-

Centrifuge the mixture to separate the phases. The lower chloroform layer contains the lipids.

-

Carefully collect the chloroform layer and evaporate the solvent under a stream of nitrogen.

-

Saponification (Alkaline Hydrolysis)

To analyze both free and esterified sterols, a saponification step is necessary to hydrolyze the steryl esters.

-

Protocol:

-

Dissolve the dried lipid extract in a solution of potassium hydroxide (B78521) in methanol.

-

Heat the mixture at 80°C for 1-2 hours to hydrolyze the esters.

-

After cooling, add water and extract the non-saponifiable lipids (including sterols) with a non-polar solvent such as n-hexane or diethyl ether.

-

Wash the organic extract with water to remove any remaining alkali.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.

-

Derivatization

For gas chromatography-mass spectrometry (GC-MS) analysis, sterols are often derivatized to increase their volatility and improve chromatographic separation. Silylation is a common derivatization method.

-

Protocol:

-

Dissolve the dried sterol extract in a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Heat the mixture at 60-70°C for 30 minutes.

-

The resulting trimethylsilyl (B98337) (TMS) ether derivatives are now ready for GC-MS analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of sterols.

-

Typical GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Splitless injection mode.

-

Oven Temperature Program: A temperature gradient is used to separate the different sterols, typically starting at a lower temperature and ramping up to around 300°C.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to that of an internal standard (e.g., 5α-cholestane or a deuterated sterol standard) and a calibration curve prepared with an authentic this compound standard.

Visualizations

Ergosterol Biosynthesis Pathway

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway, which is the precursor to this compound.

Hypothesized this compound Formation in Hydrothermal Vents

This diagram illustrates the potential pathway for this compound formation from ergosterol in the anoxic conditions of hydrothermal vent sediments.

Experimental Workflow for this compound Analysis

The following workflow outlines the key steps for the extraction and analysis of this compound from marine samples.

Future Directions and Drug Development Potential

The study of this compound in deep-sea hydrothermal vent ecosystems is still in its nascent stages. Future research should focus on:

-

Quantitative Surveys: Conducting systematic studies to quantify this compound concentrations in a variety of organisms (fungi, invertebrates) and sediments from different hydrothermal vent fields.

-

Microbial Conversion Studies: Investigating the specific microbial communities and enzymatic pathways responsible for the hydrogenation of ergosterol to this compound under in-situ conditions.

-

Bioactivity Screening: Isolating this compound and its derivatives from hydrothermal vent fungi and screening them for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

For drug development professionals, the unique chemical environment of hydrothermal vents may lead to the discovery of novel this compound derivatives with enhanced bioactivity and unique mechanisms of action. The extremophilic fungi in these ecosystems have evolved unique metabolic pathways that could produce compounds with significant therapeutic potential.

Conclusion

This compound represents a potentially valuable, yet understudied, biomarker and bioactive compound in deep-sea hydrothermal vent ecosystems. While current knowledge is limited, the methodologies for its extraction and analysis are well-established. Further research into its distribution, formation, and biological activities is crucial to unlocking its full potential for both ecological understanding and pharmaceutical applications. The extreme environment of hydrothermal vents offers a promising frontier for the discovery of novel natural products, and this compound and its derivatives are undoubtedly compounds of interest for future exploration.

References

Methodological & Application

Application Note: Analysis of Ergostanol using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ergostanol, a C28 stanol, is a fully saturated derivative of ergosterol. It serves as a biomarker for specific biological processes and can be found in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of sterols and stanols like this compound. This method combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. Due to the low volatility of sterols, a derivatization step, typically silylation, is required to convert the hydroxyl group into a more volatile trimethylsilyl (B98337) (TMS) ether, enabling analysis by GC. This application note provides a comprehensive protocol for the analysis of this compound, from sample preparation to data acquisition and analysis.

Experimental Protocols

1. Sample Preparation: Saponification and Extraction

This protocol is designed to hydrolyze stanol esters and liberate free this compound from the sample matrix.

-

Objective: To release this compound from its esterified forms and extract it from the sample matrix.

-

Procedure:

-

Weigh a sample amount estimated to contain at least 50-150 µg of total sterols into a glass tube with a screw cap.

-

Add an appropriate internal standard (e.g., 5α-cholestane or a suitable fatty acid pyrrolidide) to correct for variations during sample preparation and analysis.

-

Perform alkaline hydrolysis (saponification) to lyse cells and release this compound. While specific conditions may vary, a common approach involves adding a methanolic potassium hydroxide (B78521) solution and heating the sample.

-

After saponification, allow the sample to cool to room temperature.

-

Extract the unsaponifiable matter, which contains the sterols and stanols, using a non-polar solvent such as n-hexane or dichloromethane. This is a form of liquid-liquid extraction. Perform the extraction multiple times (e.g., 3x) to ensure complete recovery.

-

Combine the organic extracts and wash with deionized water to remove residual alkali.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to dryness under a gentle stream of nitrogen. The dried residue contains the extracted this compound.

-

2. Derivatization: Silylation

This step increases the volatility of this compound for GC analysis.